![molecular formula C19H16BrNO4S B11116664 Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11116664.png)
Ethyl 4-(4-bromophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science. This compound, in particular, features a bromophenyl group, a methylfuran amido group, and a thiophene carboxylate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Amidation: Formation of the amido group by reacting the methylfuran with an appropriate amine.
Thiophene Formation: Construction of the thiophene ring through cyclization reactions.
Esterification: Formation of the carboxylate ester by reacting the carboxylic acid with ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the phenyl derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-CHLOROPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-FLUOROPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The presence of the bromine atom in ETHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE distinguishes it from its analogs with different halogen substitutions. This can influence its reactivity, biological activity, and physical properties, making it unique for specific applications.
Properties
Molecular Formula |
C19H16BrNO4S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-[(2-methylfuran-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H16BrNO4S/c1-3-24-19(23)16-15(12-4-6-13(20)7-5-12)10-26-18(16)21-17(22)14-8-9-25-11(14)2/h4-10H,3H2,1-2H3,(H,21,22) |
InChI Key |
WCVSMICLUQCPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol](/img/structure/B11116586.png)
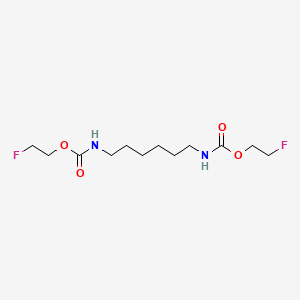

![(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B11116608.png)
![(2E)-3-(Furan-2-YL)-N-({N'-[(3Z)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11116610.png)
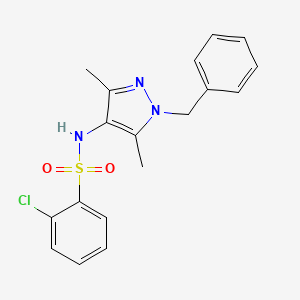
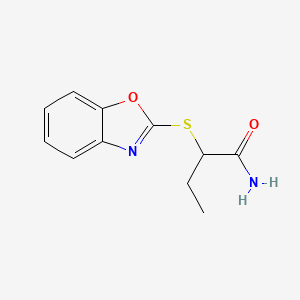
![N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11116624.png)
![5-[(3,4-Dimethoxybenzyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B11116636.png)

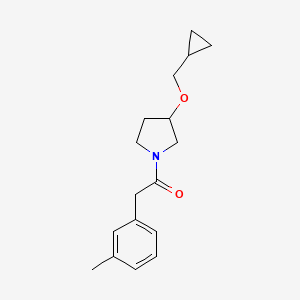
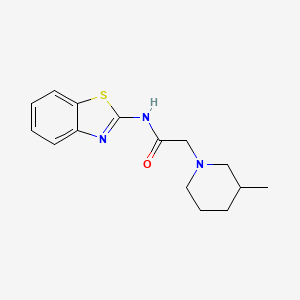
![6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11116663.png)
![5-nitro-2-[(1,3-thiazol-2-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B11116670.png)
